3-(Benzyloxy)cyclohexanone
Overview
Description
3-(Benzyloxy)cyclohexanone is an organic compound that has garnered significant interest in various fields of research and industry It is characterized by a cyclohexanone ring substituted with a benzyloxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)cyclohexanone typically involves the reaction of cyclohexanone with benzyl alcohol in the presence of an acid catalyst. One common method is the Friedel-Crafts alkylation, where cyclohexanone is treated with benzyl chloride in the presence of a Lewis acid such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
3-(Benzyloxy)cyclohexanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)cyclohexanone involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the ketone group can act as an electrophile in nucleophilic addition reactions. These interactions enable the compound to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Cyclohexanone: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.
Benzyl alcohol: Contains a hydroxyl group instead of a ketone, leading to different reactivity.
3-(Methoxy)cyclohexanone: Similar structure but with a methoxy group instead of a benzyloxy group, resulting in different chemical properties.
Uniqueness: 3-(Benzyloxy)cyclohexanone is unique due to the presence of both a benzyloxy group and a ketone group, which allows it to participate in a wide range of chemical reactions. Its ability to act as both an electrophile and a nucleophile makes it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
3-phenylmethoxycyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRKMFPYPATAJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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